REACTION_CXSMILES
|
O[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)C=CC=1.[C:12](Cl)(=[O:14])[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-].O=[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]1[OH:27].Cl[CH2:29]CCl>CO.CCOC(C)=O.CCCCCC.CCOC(C)=O>[OH:27][C:22]1[C:21]([C:12](=[O:14])[CH3:13])=[CH:26][C:25]2[C:8]([CH3:7])([CH3:29])[CH2:9][CH2:10][C:11]([CH3:2])([CH3:6])[C:24]=2[CH:23]=1 |f:2.3.4.5,9.10|
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 25° C. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions over 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 10 h
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
gave a brown-black solid, which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brown viscous semi-solid
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC=2C(CCC(C2C1)(C)C)(C)C)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |